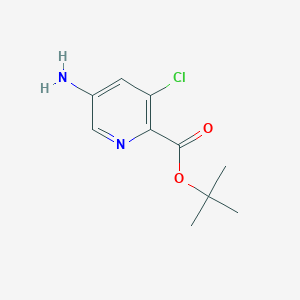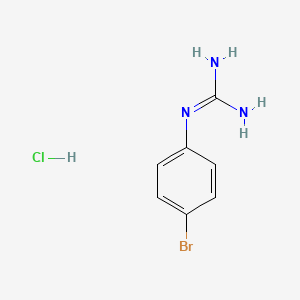
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-(5-Bromopyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that is used in scientific research for its unique properties. It is a chiral compound that has a specific three-dimensional structure, which makes it useful for various applications.
Scientific Research Applications
Chemoselective Amination
A pivotal application involves the chemoselective amination of polyhalopyridines, where a palladium-Xantphos complex catalyzed reaction predominantly yields amino-substituted pyridines with high chemoselectivity and yield. This process is crucial for synthesizing amino-substituted pyridines, compounds of significant interest due to their biological and chemical significance. For instance, the selective amination of 5-bromo-2-chloropyridine catalyzed by this complex affords 5-amino-2-chloropyridine with excellent yield, showcasing the process's efficiency and specificity (Ji, Li, & Bunnelle, 2003).
Halogen Migration and Functionalization
Research has also delved into the migration of halogen atoms in halogeno-derivatives of pyridine compounds. These transformations demonstrate the dynamic behavior of halogen atoms under various conditions, which is instrumental in designing complex molecular structures. A study on 3-bromo-2,4-dihydroxypyridine showcases halogen atom migration upon chlorination, further expanding the synthetic toolkit available for modifying pyridine derivatives (Hertog & Schogt, 2010).
Access to 2-Aminopyridines
The synthesis of 2-aminopyridines, which are core structures in many bioactive and organic materials, is another significant application. Efficient and flexible methods for the synthesis of these compounds are highly sought after in chemical research. A particular study demonstrates the selective yield of 6-bromopyridine-2-amines from reactions involving dibromopyridine and various amines, underscoring the method's potential for creating bioactive compounds and materials (Bolliger, Oberholzer, & Frech, 2011).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of Schiff base compounds derived from bromo-substituted pyridines are also notable applications. These studies not only contribute to the understanding of molecular structures but also to the development of compounds with potential antibacterial activities. For example, the synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine has been detailed, providing insights into its structural and potential biological properties (Wang, Nong, Sht, & Qi, 2008).
properties
IUPAC Name |
(2S,3R)-2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDJMPAIXEKTF-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC(=CN=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)





![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)

![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2606526.png)
